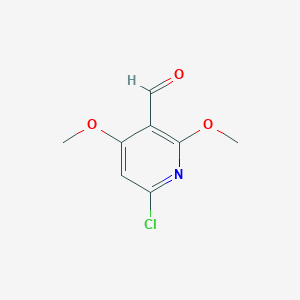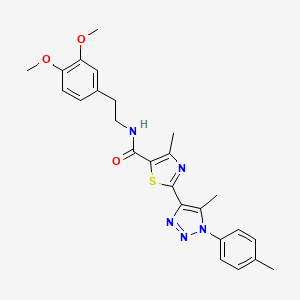
6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H7ClN2O2 . It is used in the synthesis of silyl and stannyl pyrimidines .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would require more detailed analysis or experimental data which is not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 174.58 . The melting point is between 72.0 to 76.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
6-Chloro-2,4-dimethoxypyridine-3-carbaldehyde serves as a critical precursor in the synthesis of complex organic molecules. For example, it has been utilized in the preparation of heterocyclic chalcones and dipyrazolopyridines , showcasing its role in building compounds with potential pharmaceutical applications (Quiroga et al., 2010). Similarly, its utility in the synthesis of 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine derivatives for the total synthesis of macrocyclic antibiotics illustrates its importance in drug discovery and development (Okumura et al., 1998).
Catalysis and Chemical Reactions
The compound is also central to advancements in catalysis and novel chemical reaction methodologies. Research indicates its role in autorecycling oxidation of alcohols , where derivatives serve as NAD(P)+ model catalysts, demonstrating the potential for efficient and sustainable chemical processes (Yoneda, Yamato, & Ono, 1981).
Material Science and Sensing Applications
Furthermore, this compound is integral to the development of materials for sensing applications. Its derivatives have been incorporated into fluorescent lanthanide-organic frameworks for the selective detection of hypochlorite, highlighting its potential in environmental monitoring and biosensing technologies (Zhou et al., 2018).
Molecular Structure Studies
The structural elucidation of compounds derived from this compound contributes to our understanding of molecular architectures. Studies on dimethylindium-pyridine-2-carbaldehyde oximates have provided insights into coordination chemistry and molecular geometry, which are vital for designing new materials and catalysts (Shearer, Twiss, & Wade, 1980).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-2,4-dimethoxypyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-6-3-7(9)10-8(13-2)5(6)4-11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHFUYQDHOPLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1C=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2891605.png)



![(E)-2-(3-(2-chlorophenyl)acrylamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2891613.png)


![Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2891618.png)

![5-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2891620.png)
![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]thiophene-2-carboxylic acid](/img/structure/B2891622.png)


